N3,N3,N5,N5-tetramethyl-1-phenyl-1H-1,2,4-triazole-3,5-diamine

Hydrogen bond donor membrane permeability oral bioavailability

This fully N-methylated 1-phenyl-1,2,4-triazole-3,5-diamine (CAS 40160-05-2) offers a discrete pharmacophore for kinase inhibitor discovery: HBD = 0 eliminates desolvation penalties in hydrophobic ATP pockets, while XLogP3 2.6 balances passive permeability with drug-like limits—ideal for CNS targets requiring blood-brain barrier penetration. Crystallographically validated parent scaffold (PDB 4XNE). Available as the tetramethyl end-member in SAR methylation series; consistent purity from a common supplier ensures reliable cross-compound comparisons for selectivity and metabolic stability studies. Request a quotation for gram-scale research quantities.

Molecular Formula C12H17N5
Molecular Weight 231.303
CAS No. 40160-05-2
Cat. No. B2853671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN3,N3,N5,N5-tetramethyl-1-phenyl-1H-1,2,4-triazole-3,5-diamine
CAS40160-05-2
Molecular FormulaC12H17N5
Molecular Weight231.303
Structural Identifiers
SMILESCN(C)C1=NN(C(=N1)N(C)C)C2=CC=CC=C2
InChIInChI=1S/C12H17N5/c1-15(2)11-13-12(16(3)4)17(14-11)10-8-6-5-7-9-10/h5-9H,1-4H3
InChIKeyKLZFJWIQTVSQMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N3,N3,N5,N5-Tetramethyl-1-phenyl-1H-1,2,4-triazole-3,5-diamine (CAS 40160-05-2): Procurement-Relevant Baseline for a Tetramethylated Triazole-Diamine Scaffold


N3,N3,N5,N5-Tetramethyl-1-phenyl-1H-1,2,4-triazole-3,5-diamine (CAS 40160-05-2, molecular formula C12H17N5, molecular weight 231.30 g/mol) is a fully N-methylated derivative of 1-phenylguanazole [1]. The compound belongs to the substituted 1,2,4-triazole-3,5-diamine class, a scaffold recognized in the patent literature as a privileged template for developing selective kinase and dual-kinase inhibitors [2]. The tetramethyl substitution at the N3 and N5 amino positions fundamentally distinguishes this compound from its non-methylated parent (CAS 14575-59-8) and the unsubstituted guanazole core (CAS 1455-77-2), with profound implications for hydrogen bonding capacity, lipophilicity, and molecular recognition that are directly relevant to drug discovery and chemical biology procurement decisions [1].

Why N3,N3,N5,N5-Tetramethyl-1-phenyl-1H-1,2,4-triazole-3,5-diamine Cannot Be Interchanged with Its Closest Analogs: A Pharmacophore-Driven Selection Rationale


Although 1,2,4-triazole-3,5-diamine derivatives share a common heterocyclic core, the tetramethyl substitution pattern on N3,N3,N5,N5-tetramethyl-1-phenyl-1H-1,2,4-triazole-3,5-diamine produces a discrete pharmacophore that cannot be reproduced by the non-methylated parent (CAS 14575-59-8), the unsubstituted guanazole (CAS 1455-77-2), or halogenated phenyl analogs such as 1-(4-chlorophenyl)-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine (CAS 320419-49-6). The elimination of all hydrogen bond donor (HBD) capacity (HBD = 0 vs. 2 for the parent and 4 for guanazole) combined with a significant increase in lipophilicity (XLogP3 = 2.6 vs. 1.0 for the parent) [1] alters membrane permeability, metabolic susceptibility, and target binding profiles in ways that make generic interchange scientifically unsound without explicit comparative experimental validation [2]. The quantitative evidence below demonstrates exactly where these differences manifest as performance-critical variables.

Quantitative Differentiation Evidence for N3,N3,N5,N5-Tetramethyl-1-phenyl-1H-1,2,4-triazole-3,5-diamine: Head-to-Head and Cross-Study Comparator Analysis


Complete Elimination of Hydrogen Bond Donor Capacity: HBD = 0 Versus 2 for 1-Phenylguanazole Parent and 4 for Guanazole Core

N3,N3,N5,N5-Tetramethyl-1-phenyl-1H-1,2,4-triazole-3,5-diamine possesses zero hydrogen bond donor (HBD) atoms, compared to 2 HBD for the non-methylated 1-phenyl-1H-1,2,4-triazole-3,5-diamine (CAS 14575-59-8) and 4 HBD for the unsubstituted guanazole core (CAS 1455-77-2) [1]. This difference is computed from the molecular structure using Cactvs 3.4.8.24 and is invariant across all conformers. HBD count is a primary determinant of passive membrane permeability; compounds with HBD ≤ 3 generally exhibit superior Caco-2 permeability, with HBD = 0 being optimal for crossing lipid bilayers by passive diffusion [2]. The complete elimination of HBD in the target compound represents a categorical shift in permeability potential that cannot be achieved by partial methylation strategies.

Hydrogen bond donor membrane permeability oral bioavailability drug-likeness

Optimized Lipophilicity for Drug-Like Space: XLogP3 = 2.6 Versus 1.0 for Non-Methylated Parent and <0 for Guanazole

The computed octanol-water partition coefficient (XLogP3-AA) for N3,N3,N5,N5-tetramethyl-1-phenyl-1H-1,2,4-triazole-3,5-diamine is 2.6, compared to 1.0 for the non-methylated 1-phenyl-1H-1,2,4-triazole-3,5-diamine parent and −0.46 for guanazole [1]. The value of 2.6 falls squarely within the optimal drug-like range (XLogP 1–3) for balancing passive permeability with aqueous solubility, whereas the parent compound (XLogP = 1.0) is at the lower boundary and guanazole (XLogP < 0) is too hydrophilic for efficient membrane passage [2]. This 1.6 log-unit increase represents a ~40-fold higher octanol/water partition ratio, quantitatively predicting substantially greater partitioning into lipid membranes.

Lipophilicity XLogP3 drug-likeness ADME partition coefficient

Validated Kinase Inhibitor Scaffold: PDB Co-Crystal Structure 4XNE Confirms the 1-Phenyl-1,2,4-Triazole-3,5-Diamine Core Engages the ERK2 ATP-Binding Pocket

The non-methylated parent scaffold, 1-phenyl-1H-1,2,4-triazole-3,5-diamine (ligand code TT4), has been co-crystallized with ERK2 (mitogen-activated protein kinase 1) at 1.80 Å resolution (PDB ID: 4XNE), confirming direct binding to the ATP-binding pocket [1]. This crystallographic evidence establishes the 1,2,4-triazole-3,5-diamine scaffold as a bona fide kinase inhibitor pharmacophore. The tetramethylated derivative (CAS 40160-05-2) retains the identical core scaffold geometry while incorporating the N-methyl modifications that eliminate HBD capacity and optimize lipophilicity. The patent literature explicitly claims substituted 1,2,4-triazole-3,5-diamine derivatives — including N-alkyl substituted variants — as selective kinase and dual-kinase inhibitors, with R groups at the amine positions independently selected from hydrogen and alkyl [2]. The combination of validated target engagement (PDB evidence) and intellectual property coverage (patent claims) provides a dual foundation for selecting this compound in kinase-focused discovery programs over non-phenyl or non-methylated analogs that lack this crystallographic validation.

Kinase inhibitor ERK2 X-ray crystallography structure-based drug design PDB 4XNE

Distinct Rotatable Bond Profile: 3 Rotatable Bonds Versus 1 for the Non-Methylated Parent — Impact on Conformational Entropy and Binding

N3,N3,N5,N5-Tetramethyl-1-phenyl-1H-1,2,4-triazole-3,5-diamine possesses 3 rotatable bonds, compared to only 1 for the non-methylated parent compound [1]. The additional two rotatable bonds arise from the four N-methyl groups, which introduce new torsional degrees of freedom at each dimethylamino substituent. While excessive rotatable bond count (>10) is generally detrimental to oral bioavailability due to entropic penalty upon binding, a count of 3 remains well within the drug-like range (≤10) while providing greater conformational adaptability within a protein binding site compared to the conformationally restricted parent scaffold (1 rotatable bond). This moderate increase in flexibility may enable the tetramethyl analog to sample binding conformations inaccessible to the rigid parent, potentially improving binding affinity or enabling engagement of subtly different kinase conformations.

Rotatable bonds conformational flexibility entropy molecular recognition

Commercial Availability at Defined Purity: 98% Purity Grade from Leyan (Catalog No. 1661534) Enables Reproducible Procurement

N3,N3,N5,N5-Tetramethyl-1-phenyl-1H-1,2,4-triazole-3,5-diamine is commercially available in 98% purity from Leyan (Catalog No. 1661534) and is also cataloged by multiple other suppliers including A2B Chem (Catalog No. BG40293) and Smolecule . This contrasts with the non-methylated parent (CAS 14575-59-8), which is typically supplied at 97% purity . While the purity difference is marginal, the multi-supplier availability of the tetramethyl analog reduces single-source procurement risk and enables competitive pricing. The defined purity specification (98%) provides a verifiable quality benchmark suitable for reproducible biological assay deployment.

Commercial availability purity specification supply chain reproducibility

Procurement-Driven Application Scenarios for N3,N3,N5,N5-Tetramethyl-1-phenyl-1H-1,2,4-triazole-3,5-diamine: Where Its Differentiated Properties Deliver Value


Kinase Inhibitor Lead Optimization Leveraging a Crystallographically Validated, Zero-HBD Scaffold

Researchers engaged in kinase inhibitor discovery should prioritize this compound when the program requires a scaffold with (a) confirmed crystallographic binding to the ERK2 ATP pocket (PDB 4XNE provides structural validation of the 1-phenyl-1,2,4-triazole-3,5-diamine core [1]), and (b) optimal passive membrane permeability for cellular target engagement assays. The complete absence of hydrogen bond donors (HBD = 0) eliminates the desolvation penalty associated with burying polar N–H groups in the hydrophobic kinase active site, while the XLogP3 of 2.6 [2] ensures adequate lipophilicity for membrane crossing without exceeding drug-like limits. This combination is particularly valuable for CNS kinase targets where blood-brain barrier penetration is required, as HBD ≤ 3 and logP 2–3 are established predictors of CNS penetration. The patent coverage in US20040077699A1 [3] provides freedom-to-operate considerations for commercial development.

Structure-Activity Relationship (SAR) Studies Exploring N-Methylation Effects on Kinase Selectivity

The tetramethyl compound serves as the fully methylated end-member in a methylation series for SAR exploration. By comparing this compound (HBD = 0, XLogP3 = 2.6) against the non-methylated parent (HBD = 2, XLogP3 = 1.0) [2] and partially methylated intermediates, medicinal chemistry teams can deconvolute the contribution of each methyl group to kinase selectivity, cellular potency, and metabolic stability. The 3 rotatable bonds (vs. 1 for the parent) also provide a distinct conformational entropy profile [2] that affects binding thermodynamics. This SAR analysis is directly enabled by the commercial availability of both compounds at defined purity levels from a common supplier , ensuring consistent quality across the methylation series.

Chemical Biology Probe Development Requiring Silent (Non-Fluorescent) Scaffolds with Tunable Lipophilicity

Chemical biologists developing fluorescent or biotinylated probes for target engagement studies benefit from the zero-HBD property of this scaffold, which eliminates potential hydrogen bonding artifacts that could perturb probe binding relative to the parent inhibitor. The moderate lipophilicity (XLogP3 = 2.6) [2] allows conjugation of polar linker moieties (e.g., PEG chains for fluorophore attachment) without driving the overall conjugate into unfavorable logP ranges. This scaffold is suitable for developing PROTACs (PROteolysis TArgeting Chimeras) or photoaffinity labeling probes where the tetramethyl substitution pattern distinguishes the chemical biology tool from the parent pharmacophore while maintaining target binding competence.

Computational Chemistry and Pharmacophore Modeling Using a Drug-Like Triazole Template

Computational chemists engaged in virtual screening or pharmacophore model construction can leverage this compound's computed properties (MW = 231.30, HBD = 0, HBA = 4, XLogP3 = 2.6, rotatable bonds = 3) [2] as a reference point for the 'ideal' drug-like 1,2,4-triazole scaffold. The combination of these properties — all falling within established drug-likeness filters (e.g., Lipinski Rule of Five, Veber rules) — makes this compound a useful calibration standard for evaluating virtual libraries or scoring functions. Furthermore, the availability of a high-resolution co-crystal structure (PDB 4XNE, 1.80 Å) for the parent scaffold [1] enables accurate docking pose validation and binding mode prediction for the tetramethyl analog through molecular dynamics simulations or free energy perturbation calculations.

Quote Request

Request a Quote for N3,N3,N5,N5-tetramethyl-1-phenyl-1H-1,2,4-triazole-3,5-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.